Gadobutrol - 770691-21-9

Gadobutrol

Catalog Number: EVT-461518
CAS Number: 770691-21-9
Molecular Formula: C18H31GdN4O9
Molecular Weight: 604.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gadobutrol, also known as Gadobutrol or Gadavist, is a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) [, ]. Its high relaxivity makes it particularly effective for enhancing the contrast of MR images, allowing for better visualization of tissues and structures in the body [, ]. Unlike some linear GBCAs, gadobutrol is considered relatively safe, with a low risk of nephrogenic systemic fibrosis []. In research, gadobutrol has been extensively investigated for its properties and efficacy in various preclinical and clinical applications, primarily focused on its contrast-enhancing capabilities in different imaging modalities.

Molecular Structure Analysis

Gadobutrol is a complex molecule comprising a gadolinium ion (Gd3+) chelated by a macrocyclic ligand called 10-(2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A-butrol) []. This macrocyclic structure, where the gadolinium ion is caged within the ligand, contributes to its stability and relatively low toxicity []. The molecular structure dictates its interaction with water molecules, influencing its relaxivity and effectiveness as an MRI contrast agent [].

Mechanism of Action

Gadobutrol works as an MRI contrast agent by shortening the T1 relaxation time of water protons in its vicinity []. This is achieved through the interaction of the paramagnetic gadolinium ion with water molecules, increasing the relaxation rate and enhancing the signal intensity of tissues containing gadobutrol [, ]. The higher the relaxivity of the contrast agent, the greater its effect on T1 shortening, leading to better contrast enhancement in MR images [].

Physical and Chemical Properties Analysis

Gadobutrol is a highly hydrophilic compound with good water solubility []. Its 1 M concentration (containing 1 mol/mL gadobutrol) distinguishes it from many other contrast agents with 0.5 M concentrations [, ]. Despite the higher concentration, it maintains comparable osmolality and viscosity to other GBCAs, contributing to its tolerability [, ]. Its macrocyclic structure grants it high stability, particularly against transmetallation by zinc ions, unlike linear GBCAs []. Gadobutrol possesses high T1 relaxivity, especially in the presence of serum, further enhancing its contrast-enhancing capabilities [].

Applications
  • Brain Imaging: Gadobutrol has shown efficacy in enhancing brain MRI for detecting brain metastases [], evaluating cerebrospinal fluid disturbances [, ], and diagnosing multiple sclerosis [, ]. Its ability to penetrate the extravascular space of the human visual pathway suggests potential applications for investigating ophthalmic diseases [].
  • Oncology: Research highlights its use in prostate cancer detection [], demonstrating higher accuracy in identifying cancerous lesions compared to other contrast agents. Its use in pre-clinical studies involving various tumor models, including colorectal, hepatoma, ovarian, and osteosarcoma, showcases its versatility in studying tumor vasculature and evaluating novel cancer treatments [].
  • Cardiovascular Imaging: Studies show the feasibility of using gadobutrol in dynamic contrast-enhanced magnetic resonance angiography (CEMRA) for imaging the supra-aortic arch, demonstrating its capacity to reflect vascular shape and blood flow dynamics []. Comparisons with double-dose linear contrast agents suggest potential advantages in detecting late enhancement in acute myocarditis [].
  • Perfusion Imaging: Gadobutrol has proven effective in cerebral perfusion MRI at 1.5 T, allowing for high-quality perfusion maps at lower doses compared to conventional agents []. This is valuable for assessing cerebral hemodynamics in patients with conditions like carotid artery stenosis or cerebral infarcts [].
  • Other Applications: Gadobutrol has been investigated for its potential in computed tomography (CT) [], demonstrating comparable enhancement to iodinated contrast media in a porcine model. Notably, it has been explored as a potential alternative for patients with allergies to iodine-containing radiopaque agents, particularly in coronary artery stenting procedures [, ].
Future Directions
  • Minimizing Gd Dosing: Safety concerns regarding gadolinium retention in the brain warrant further investigation into high-relaxivity GBCAs like gadobutrol, potentially allowing for minimal dosing without compromising diagnostic accuracy []. Exploring strategies to enhance its elimination from the body while maximizing its contrast-enhancing effects is crucial for long-term safety.
  • Targeted Applications: Research should focus on developing targeted gadobutrol formulations for specific applications. Combining gadobutrol with specific ligands or nanoparticles could enable targeted delivery to specific tissues or cell types, opening avenues for molecular imaging and targeted therapies [].
  • Multimodal Imaging: Given its potential in both MRI and CT, further research should explore the combined use of gadobutrol in multimodal imaging approaches. This could enhance diagnostic accuracy and provide a more comprehensive understanding of various pathologies by leveraging the strengths of different imaging modalities [].
  • Safety and Long-Term Effects: Continued monitoring of gadobutrol's long-term safety profile, particularly regarding gadolinium retention in different organs and potential implications for human health, is essential. Understanding the factors influencing gadolinium deposition and developing strategies to mitigate potential risks remain critical research areas [, ].

Gadodiamide

Compound Description: Gadodiamide is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). It is classified as a linear, ionic, non-specific extracellular gadolinium chelate. Gadodiamide is known to have a higher risk of gadolinium retention in the brain compared to macrocyclic agents like Gadobutrol. []

Gadopentetate Dimeglumine

Compound Description: Gadopentetate dimeglumine, also known as gadopentetate, is another linear, ionic, extracellular gadolinium chelate used as a contrast agent in MRI. Like Gadodiamide, Gadopentetate dimeglumine is associated with gadolinium retention in specific brain regions following repeated administrations. []

Relevance: Both Gadopentetate dimeglumine and Gadobutrol are gadolinium-based contrast agents, but they differ in their structure and stability. Gadobutrol's macrocyclic structure confers higher stability and lower risk of gadolinium release compared to the linear structure of Gadopentetate dimeglumine. Research indicates that Gadobutrol does not lead to detectable gadolinium deposition in the brain, unlike Gadopentetate dimeglumine. []

Gadoterate Meglumine

Compound Description: Gadoterate meglumine is a macrocyclic, ionic, extracellular gadolinium chelate utilized as a contrast agent for MRI. It shares structural similarities with Gadobutrol, exhibiting a macrocyclic structure that contributes to its stability. [, , ]

Relevance: Both Gadoterate meglumine and Gadobutrol belong to the class of macrocyclic gadolinium-based contrast agents and are considered relatively safe options with a lower risk of gadolinium retention compared to linear agents. [, ] Studies have investigated their comparative efficacy in prostate cancer detection, showing potential advantages for Gadobutrol in terms of accuracy. []

Gadoxetate Disodium

Compound Description: Gadoxetate disodium is a linear, ionic, gadolinium-based contrast agent used in MRI. It is unique in that it acts as both a hepatocyte-specific and extracellular contrast agent. This property allows for enhanced visualization of liver lesions. [, ]

Relevance: Gadoxetate disodium and Gadobutrol are both gadolinium-based contrast agents but differ in their structure, route of excretion, and clinical applications. Notably, one case study reported a patient who experienced a delayed hypersensitivity reaction to Gadobutrol but tolerated Gadoxetate disodium well, highlighting potential differences in their allergenic profiles. []

Gadopiclenol

Compound Description: Gadopiclenol is a macrocyclic, ionic, extracellular gadolinium chelate developed as a high-relaxivity contrast agent for MRI. Its high relaxivity allows for the use of lower doses, potentially minimizing gadolinium exposure and related safety concerns. []

Relevance: Gadopiclenol and Gadobutrol are both macrocyclic gadolinium-based contrast agents with comparable safety profiles and minimal gadolinium retention in the brain. [] Their similar in vivo distribution and washout characteristics make them favorable choices for minimizing potential long-term risks associated with gadolinium deposition.

Properties

CAS Number

770691-21-9

Product Name

Gadovist

IUPAC Name

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)

Molecular Formula

C18H31GdN4O9

Molecular Weight

604.7 g/mol

InChI

InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1

InChI Key

ZPDFIIGFYAHNSK-CTHHTMFSSA-K

SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3]

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3]

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Gd+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.